![molecular formula C12H19NO3 B7554781 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP, is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. CPP is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in regulating synaptic plasticity and neurotransmitter release in the central nervous system (CNS).
科学的研究の応用
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been widely studied for its potential therapeutic applications in a variety of CNS disorders, including anxiety, depression, schizophrenia, and addiction. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is involved in learning and memory.
作用機序
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. Activation of mGluR5 leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects in the CNS. These include the modulation of glutamatergic neurotransmission, the enhancement of synaptic plasticity, and the promotion of neurogenesis. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has a number of advantages for use in lab experiments, including its high potency and selectivity for mGluR5. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are a number of future directions for research on 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, including the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in other CNS disorders, and the development of therapeutic interventions based on the modulation of mGluR5 signaling. Additionally, there is a need for further investigation into the safety and toxicity of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR5 agonists, particularly with regard to their potential for off-target effects and long-term toxicity.
合成法
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One of the most common methods for synthesizing 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid is through SPPS, which involves the stepwise assembly of amino acids on a solid support. The synthesis of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid using SPPS involves the use of a resin-bound amino acid derivative, which is coupled with the next amino acid in the sequence using an appropriate coupling reagent. The final product is then cleaved from the resin and purified using HPLC.
特性
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(15)7-6-10-3-1-2-8-13(10)12(16)9-4-5-9/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPLGLVQPOIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
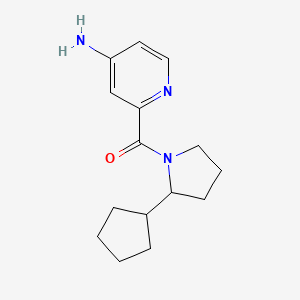
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
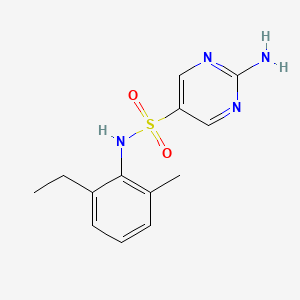
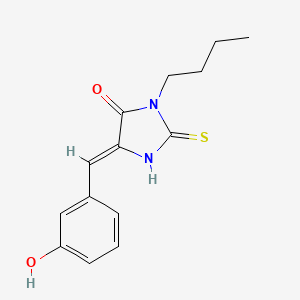

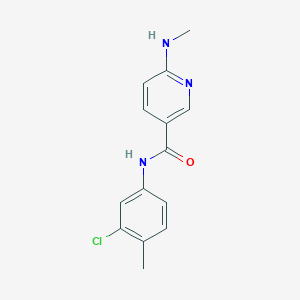
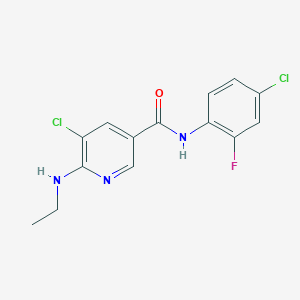


![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
